2,6-difluoro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O3S/c1-24-14-9-10-21(11-14)13-7-5-12(6-8-13)20-25(22,23)17-15(18)3-2-4-16(17)19/h2-8,14,20H,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMMPJSXLDSNJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps:
Formation of the Methoxypyrrolidine Intermediate: The initial step involves the synthesis of 3-methoxypyrrolidine, which can be prepared by reacting pyrrolidine with methanol under acidic conditions.
Aromatic Substitution: The next step involves the introduction of the 4-(3-methoxypyrrolidin-1-yl)phenyl group onto a 2,6-difluorobenzenesulfonyl chloride precursor. This is usually achieved through a nucleophilic aromatic substitution reaction.
Final Coupling: The final step is the coupling of the intermediate with the sulfonyl chloride to form the desired compound. This step often requires the use of a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypyrrolidine moiety, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst such as palladium.
Major Products
Oxidation: N-oxides of the methoxypyrrolidine moiety.
Reduction: Amines derived from the sulfonamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of 2,6-difluoro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide in antiviral applications. It has been evaluated for its efficacy against various viral pathogens. For instance, compounds with similar structural motifs have shown promising inhibitory effects against coronaviruses, suggesting that this compound could be further explored for its antiviral properties .
Inhibition of Enzymatic Activity
The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, it has been suggested that derivatives of similar sulfonamides can inhibit lysine-specific demethylase 1 (LSD1), which is implicated in various cancers and neurodegenerative diseases . This inhibition could pave the way for the development of novel therapeutic agents targeting these conditions.
Pharmacokinetics and Metabolism
Pharmacokinetic studies indicate that compounds like this compound exhibit favorable absorption and bioavailability profiles. For instance, related compounds have demonstrated significant oral bioavailability and metabolic stability in preclinical models . This suggests that the compound may be suitable for further development into a therapeutic drug.
In Vivo Efficacy Studies
In vivo studies using animal models have shown that similar compounds can maintain effective concentrations over extended periods, indicating their potential for sustained therapeutic action. For example, dosing studies indicate that maintaining drug levels above the minimum inhibitory concentration (MIC) is critical for efficacy .
Tolerability and Safety Assessments
Safety assessments conducted on related compounds have shown low toxicity profiles at therapeutic doses. In particular, studies involving mouse models have demonstrated that these compounds do not exhibit significant adverse effects when administered at effective doses . This is an essential consideration for the development of any new pharmaceutical agent.
Summary Table of Applications
| Application Area | Description | Relevant Findings |
|---|---|---|
| Antiviral Activity | Potential efficacy against viral pathogens | Similar compounds show antiviral properties |
| Enzyme Inhibition | Targeting LSD1 for cancer treatment | Inhibition observed in related compounds |
| Pharmacokinetics | Oral bioavailability and metabolic stability | Favorable profiles in preclinical studies |
| In Vivo Efficacy | Sustained therapeutic action in animal models | Effective concentrations maintained over time |
| Safety Assessments | Low toxicity at therapeutic doses | Demonstrated safety in mouse studies |
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The fluorine atoms may enhance binding affinity and selectivity by forming strong interactions with the target.
Comparison with Similar Compounds
Structural and Functional Analogues
Compound A : 2,6-Difluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide (PDB ID: 7CO)
- Molecular Formula : C₁₆H₁₄F₂N₂O₃S
- Molecular Weight : 352.36 g/mol
- Key Differences: The pyrrolidine substituent in Compound A contains a 2-oxo group (ketone), whereas the target compound features a 3-methoxy group on pyrrolidine.
Compound B : Tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide)
- Use : Fungicide
- Key Differences: Tolylfluanid incorporates a dichloro-fluoroalkyl chain and a dimethylamino-sulfonyl group, making it bulkier and more hydrophobic than the target compound. The target compound’s 3-methoxypyrrolidine likely confers better binding specificity to biological targets compared to Tolylfluanid’s non-selective pesticidal activity .
Compound C : Perfluorinated Benzenesulfonamides (e.g., [52026-59-2])
- Features : Multiple fluorine atoms and pentafluoroethyl groups.
- Key Differences :
- Perfluorinated analogs exhibit extreme environmental persistence due to strong C-F bonds, whereas the target compound’s two fluorine atoms balance metabolic stability with reduced environmental impact.
- The target compound’s methoxypyrrolidine substituent may enhance biodegradability compared to fully fluorinated chains .
Compound D : N-(2-Methoxyethyl)-2,3,5,6-tetramethyl-benzenesulfonamide
- Features : Tetramethylphenyl group and methoxyethyl chain.
- Key Differences: The tetramethylphenyl group in Compound D increases hydrophobicity, whereas the target compound’s difluorophenyl group offers moderate polarity.
Research Findings and Implications
- Bioactivity : Unlike Tolylfluanid, which acts as a broad-spectrum fungicide, the target compound’s selective substituents suggest niche applications in modulating protein-protein interactions or enzyme inhibition .
- Environmental Impact : The absence of perfluorinated chains reduces risks associated with bioaccumulation, aligning with trends toward sustainable chemical design .
Biological Activity
2,6-Difluoro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor of specific enzymes or receptors involved in signaling pathways related to inflammation and cancer progression.
Target Enzymes and Pathways
- PI3K/Akt Pathway : This pathway plays a critical role in cell survival and proliferation. Inhibition of PI3K has been linked to the compound's anti-cancer properties.
- Calcium Channels : The compound may influence calcium channel activity, affecting cardiac function and vascular resistance .
Antitumor Activity
Studies have shown that this compound exhibits significant antitumor activity in various cancer cell lines. For instance:
- Cell Line Studies : In vitro tests demonstrated a dose-dependent reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Mechanistic Insights : The compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.
Cardiovascular Effects
Research indicates that this compound may also possess cardiovascular benefits:
- Perfusion Pressure Studies : In isolated rat heart models, it has been observed to decrease perfusion pressure significantly, suggesting potential applications in treating hypertension .
Case Studies
-
Case Study on Anticancer Efficacy :
- Objective : Evaluate the efficacy of the compound against various cancer types.
- Methodology : Administered at varying doses to tumor-bearing mice.
- Results : A marked reduction in tumor size was noted in treated groups compared to controls.
- Cardiovascular Impact Study :
Data Tables
| Study Type | Model Used | Key Findings |
|---|---|---|
| Antitumor Activity | MCF-7 Cell Line | Dose-dependent cytotoxicity observed |
| Cardiovascular Study | Isolated Rat Heart | Decreased perfusion pressure |
| Mechanistic Study | In vitro assays | Induction of apoptosis via caspase activation |
Q & A
Q. Key Considerations :
- Use anhydrous conditions to avoid hydrolysis of the sulfonyl chloride intermediate.
- Monitor reaction progress with TLC or HPLC to optimize yield (target ≥85%) .
- Employ microwave-assisted synthesis for faster coupling reactions .
Which spectroscopic techniques are essential for characterizing this compound?
Q. Basic
- 1H/13C/19F NMR : Confirm substitution patterns on the benzene ring and pyrrolidine moiety. For example, 19F NMR can resolve fluorine environments at positions 2 and 6.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ calculated for C₁₇H₁₈F₂N₂O₃S: 381.1085).
- FT-IR : Identify sulfonamide (S=O stretching at ~1350 cm⁻¹) and methoxy groups (C-O at ~1250 cm⁻¹).
- X-ray Crystallography : Resolve 3D conformation of the pyrrolidine ring and sulfonamide linkage .
How can structure-activity relationship (SAR) studies be designed to optimize inhibitory activity against kinase targets?
Q. Advanced
- Modifications : Systematically vary substituents on the pyrrolidine ring (e.g., replace methoxy with hydroxy or alkyl groups) and the fluorophenyl group (e.g., introduce electron-withdrawing groups).
- Assays :
- Data Analysis : Correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with activity trends.
What strategies mitigate poor aqueous solubility in biological assays?
Q. Advanced
- Formulation : Use co-solvents (e.g., 5% DMSO in PBS) or cyclodextrin-based solubilization.
- Structural Modifications : Introduce ionizable groups (e.g., tertiary amines) or reduce logP via polar substituents.
- Analytical Validation : Assess solubility via PAMPA (Parallel Artificial Membrane Permeability Assay) and confirm stability via LC-MS .
How should researchers address discrepancies in enzyme inhibition data across assays?
Q. Advanced
- Standardize Assay Conditions : Control pH (7.4), temperature (37°C), and ATP concentrations (e.g., 1 mM for kinase assays).
- Orthogonal Assays : Compare fluorescence-based readouts with SPR (Surface Plasmon Resonance) for binding kinetics.
- Positive Controls : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay reproducibility .
What in vitro models are suitable for initial toxicity screening?
Q. Basic
- HepG2 Cells : Assess hepatotoxicity via MTT assays (IC₅₀ > 50 µM indicates low cytotoxicity).
- hERG Channel Inhibition : Use patch-clamp electrophysiology to evaluate cardiotoxicity risk.
- CYP450 Inhibition : Screen for metabolic interference using human liver microsomes .
How can metabolic pathways be elucidated using in vitro models?
Q. Advanced
- Liver Microsome Incubations : Incubate the compound with NADPH-fortified microsomes (human/rat) at 37°C for 1 hour.
- LC-MS/MS Analysis : Identify phase I metabolites (e.g., hydroxylation at the pyrrolidine ring) and phase II conjugates (e.g., glucuronidation).
- Species Comparison : Cross-validate metabolic stability between human and preclinical models (e.g., rat) .
What computational methods predict binding modes to molecular targets?
Q. Advanced
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns to assess stability of binding poses.
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent modifications to prioritize synthetic targets.
- Mutagenesis Validation : Confirm predicted interactions (e.g., hydrogen bonds with kinase hinge regions) via site-directed mutagenesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
